molecular formula C13H20ClNO2 B1441147 3-(4-Propoxyphenoxy)pyrrolidine hydrochloride CAS No. 1219972-59-4

3-(4-Propoxyphenoxy)pyrrolidine hydrochloride

Cat. No.: B1441147
CAS No.: 1219972-59-4
M. Wt: 257.75 g/mol
InChI Key: IIPBBFHCVZVLBJ-UHFFFAOYSA-N
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Description

3-(4-Propoxyphenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C13H20ClNO2 It is known for its unique structure, which includes a pyrrolidine ring substituted with a propoxyphenoxy group

Mechanism of Action

Preparation Methods

The synthesis of 3-(4-Propoxyphenoxy)pyrrolidine hydrochloride typically involves the reaction of 4-propoxyphenol with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

3-(4-Propoxyphenoxy)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the propoxy group or the pyrrolidine ring can be substituted with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

3-(4-Propoxyphenoxy)pyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Comparison with Similar Compounds

3-(4-Propoxyphenoxy)pyrrolidine hydrochloride can be compared with other similar compounds, such as:

    3-(4-Methoxyphenoxy)pyrrolidine hydrochloride: Similar structure but with a methoxy group instead of a propoxy group.

    3-(4-Ethoxyphenoxy)pyrrolidine hydrochloride: Similar structure but with an ethoxy group instead of a propoxy group.

    3-(4-Butoxyphenoxy)pyrrolidine hydrochloride: Similar structure but with a butoxy group instead of a propoxy group.

Properties

IUPAC Name

3-(4-propoxyphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-2-9-15-11-3-5-12(6-4-11)16-13-7-8-14-10-13;/h3-6,13-14H,2,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPBBFHCVZVLBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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